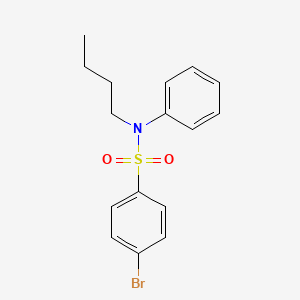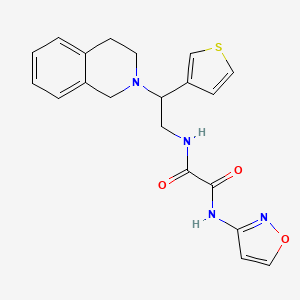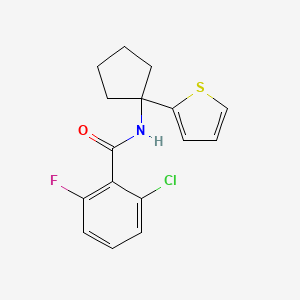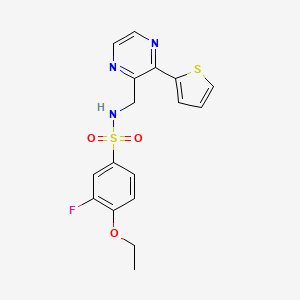![molecular formula C21H16N2OS B2608484 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide CAS No. 313276-96-9](/img/structure/B2608484.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .
Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .
Chemical Reactions Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Benzothiazole-phenylacetamide: derivatives have shown promising anti-tubercular activity. Researchers have synthesized novel compounds and evaluated their inhibitory concentrations against Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, and the new benzothiazole derivatives exhibited better inhibition potency . The search for potent inhibitors with enhanced anti-tubercular activity has also involved molecular docking studies against the target enzyme DprE1.
Pharmacological Properties
The compound and its derivatives possess a gamut of pharmacological properties. These include potential antimicrobial, anti-inflammatory, and antitumor effects. Researchers continue to explore these properties to develop novel therapeutics .
Antibacterial Activity
In vitro antibacterial studies have investigated the efficacy of benzothiazole-phenylacetamide against various bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . These findings contribute to our understanding of its antibacterial potential.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate physicochemical properties of synthesized benzothiazole-phenylacetamide derivatives with their biological activity. This approach helps establish relationships between molecular features and efficacy .
Optical Materials
Hydrazonylsulfones, including those derived from benzothiazole-phenylacetamide , have been studied as optical materials. Their unique structural characteristics make them interesting candidates for applications in this field .
Structural Studies
Researchers have conducted structural studies on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides , which include derivatives of benzothiazole-phenylacetamide . These investigations provide insights into their molecular architecture and potential applications .
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide tuberculosis .
Mode of Action
The exact mode of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide Benzothiazole derivatives have been known to interact with their targets leading to inhibitory effects .
Biochemical Pathways
The biochemical pathways affected by N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide tuberculosis .
Pharmacokinetics
The ADME properties of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide Benzothiazole derivatives have been found to exhibit promising activity against various targets, suggesting they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide Benzothiazole derivatives have been found to exhibit potent inhibitory activity against various targets, suggesting they may lead to the inhibition of these targets .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions may influence the properties of these compounds .
Direcciones Futuras
Benzothiazole derivatives have been extensively studied for their diverse biological activities and continue to be a subject of interest in medicinal chemistry . Future research may focus on exploring other biological activities of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide” and its potential applications in medicine.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(14-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKDXJVPDPHBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

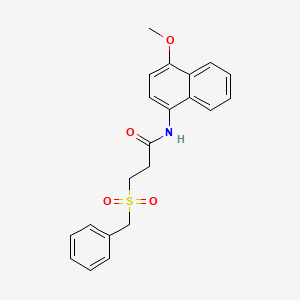
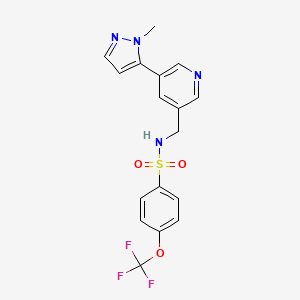
![(1S,5R)-1beta-Methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2608405.png)
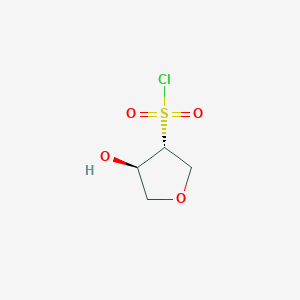

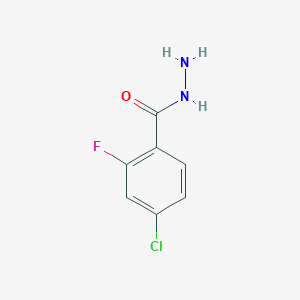
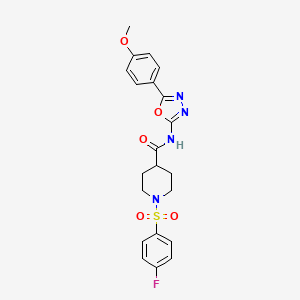
![N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide](/img/structure/B2608412.png)
![4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2608415.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2608416.png)
